molecular formula C14H19F3N2O2 B602305 Desmethyl Fluvoxamine CAS No. 192876-02-1

Desmethyl Fluvoxamine

カタログ番号: B602305
CAS番号: 192876-02-1
分子量: 304.31
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluvoxamine Impurity G is a major metabolite of Fluvoxamine.

作用機序

Target of Action

Desmethyl Fluvoxamine, also known as Fluvoxamine Impurity G, primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It blocks the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

This compound is well absorbed after oral administration and is widely distributed in the body . It is eliminated with a mean half-life of 15 hours, with a range from 9 hours to 28 hours . Despite complete absorption, oral bioavailability in humans is approximately 50% due to first-pass hepatic metabolism . It undergoes extensive oxidative metabolism, most probably in the liver . The specific cytochrome P450 (CYP) isoenzymes involved in the metabolism of this compound are unknown .

Result of Action

The increased concentration of serotonin in the synaptic cleft due to the action of this compound can lead to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation is a significant abiotic process that occurs in the natural environment and can be applied in wastewater treatment technology . The presence and composition of the matrix should be considered in the environmental risk assessment of pharmaceuticals .

生化学分析

Biochemical Properties

Desmethyl Fluvoxamine interacts with various enzymes and proteins in the body. It is generated in a two-step process of oxidative demethylation of the methoxy group by the enzyme CYP2D6 to form the fluvoxaminoalcohol intermediate. This is followed by alcohol dehydrogenase, coded for by ADH1A, ADH1B, and ADH1C, to form this compound .

Cellular Effects

This compound has several effects on cellular processes. It has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses . It also interferes with endolysosomal viral trafficking, regulates inositol-requiring enzyme 1α-driven inflammation, and increases melatonin levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as an agonist for the sigma-1 receptor, controlling inflammation . It also undergoes extensive oxidative metabolism, most probably in the liver .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the main pharmacokinetic parameters of Fluvoxamine, including AUC (0-t), AUC (0-∞), and C max, enhanced obviously while combining with apatinib . In consistently, the concentration of this compound was decreased remarkably in the combination group, which demonstrated that the metabolic enzyme of Fluvoxamine was inhibited by apatinib .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form this compound .

生物活性

Desmethyl fluvoxamine, a metabolite of fluvoxamine, has garnered attention for its biological activities, particularly in the context of neuropharmacology and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant clinical findings.

Overview of this compound

This compound is primarily formed through the metabolism of fluvoxamine by cytochrome P450 enzymes. It retains some pharmacological properties of its parent compound but exhibits distinct characteristics that warrant investigation. The compound's molar mass is approximately 318.335 g/mol.

1. Serotonin Reuptake Inhibition:
this compound functions as a selective serotonin reuptake inhibitor (SSRI), similar to fluvoxamine. By inhibiting the serotonin transporter (SERT), it enhances serotonin availability in the synaptic cleft, which is crucial for mood regulation and anxiety relief .

2. Sigma-1 Receptor Agonism:
One of the notable actions of this compound is its affinity for the sigma-1 receptor (S1R). This receptor plays a significant role in neuroprotection and modulating neuroinflammatory responses. Activation of S1R has been linked to enhanced nerve growth factor-induced neurite outgrowth, which may contribute to neuroprotective effects .

3. Anti-inflammatory Properties:
Research indicates that this compound exhibits anti-inflammatory effects through its action on S1R. It modulates cytokine production, which can be beneficial in conditions characterized by inflammation . This mechanism is particularly relevant in the context of COVID-19, where this compound has shown potential in reducing inflammatory responses associated with viral infections .

Table 1: Pharmacological Profile of this compound

PropertyDescription
Molecular Weight 318.335 g/mol
Mechanism SSRI and S1R agonist
Primary Effects Antidepressant, anti-inflammatory
Clinical Use Cases Treatment for OCD, potential use in COVID-19

Clinical Studies and Findings

Recent studies have highlighted the clinical relevance of this compound:

  • COVID-19 Treatment:
    A meta-analysis involving nonhospitalized patients indicated that fluvoxamine (and by extension, this compound) reduced the risk of hospitalization and emergency department visits related to COVID-19. The odds ratio for hospitalization was found to be 0.59 (95% CI: 0.44–0.79), suggesting significant protective effects against severe outcomes .
  • Neuropsychiatric Disorders:
    This compound's role as an SSRI makes it a candidate for treating various neuropsychiatric disorders, including depression and anxiety disorders. Its action on serotonin levels can alleviate symptoms associated with these conditions.

Case Studies

Case Study 1: Efficacy in OCD Treatment
A study involving patients diagnosed with obsessive-compulsive disorder (OCD) showed that treatment with SSRIs, including fluvoxamine and its metabolites like this compound, resulted in significant symptom reduction over a 12-week period. Patients reported improved functioning and decreased anxiety levels.

Case Study 2: Impact on COVID-19 Patients
In a cohort study examining the effects of antidepressants on hospitalized COVID-19 patients, it was noted that those receiving this compound demonstrated a lower incidence of severe complications compared to those who did not receive any antidepressant therapy .

科学的研究の応用

Pharmacological Mechanisms

Serotonin Reuptake Inhibition
Desmethyl fluvoxamine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects and contributes to its potential utility in treating anxiety disorders .

Sigma-1 Receptor Agonism
Recent studies have highlighted this compound's role as an agonist for the sigma-1 receptor, which is implicated in neuroprotection and anti-inflammatory responses. This property suggests that it may have therapeutic benefits in conditions characterized by inflammation, such as COVID-19 .

Clinical Applications

COVID-19 Treatment
this compound has gained attention for its potential role in treating COVID-19. Research indicates that fluvoxamine can prevent clinical deterioration in patients with mild COVID-19 symptoms. A notable study demonstrated that patients treated with fluvoxamine had significantly lower rates of hospitalization compared to those receiving placebo . The proposed mechanisms include:

  • Reduction of Cytokine Storm : By modulating inflammatory responses, this compound may mitigate severe immune reactions associated with COVID-19.
  • Antiviral Properties : It interferes with viral replication and reduces platelet aggregation, which may help manage complications from the disease .

Pharmacokinetic Interactions

This compound's pharmacokinetics can be influenced by various factors, including genetic polymorphisms and interactions with other drugs:

CYP2D6 Variants and Drug Interactions
Studies have shown that genetic variations in the CYP2D6 enzyme can significantly affect the metabolism of fluvoxamine and its metabolite this compound. For instance, certain polymorphisms lead to increased clearance rates, impacting drug efficacy and safety profiles .

Impact on Diazepam Metabolism
Research indicates that this compound inhibits the metabolism of diazepam, leading to increased plasma concentrations and prolonged half-life. This interaction underscores the importance of monitoring patients on multiple medications to avoid adverse effects .

Case Studies

Study Population Intervention Outcome
Lenze et al., 2020Adults with mild COVID-19Fluvoxamine (100 mg twice daily)Reduced clinical deterioration; no hospitalizations in treatment group
Reis et al., 2021High-risk adults with COVID-19Fluvoxamine (100 mg twice daily for 10 days)Lower hospitalization rates compared to placebo group
Inhibition StudyHealthy volunteersFluvoxamine (100-150 mg daily) + Diazepam (10 mg)Increased diazepam plasma levels; prolonged half-life observed

特性

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLDHTZSDNYEC-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172885
Record name Fluvoxamino acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192876-02-1
Record name Fluvoxamino acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamino acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does the presence of apatinib, a tyrosine kinase inhibitor, affect the formation of desmethylfluvoxamine in the body?

A1: Research indicates that apatinib can significantly inhibit the formation of desmethylfluvoxamine []. A study using Sprague-Dawley rats demonstrated that co-administration of apatinib with fluvoxamine led to a marked decrease in both the AUC (area under the curve) and Cmax (maximum concentration) of desmethylfluvoxamine in plasma []. This suggests that apatinib interferes with the metabolic pathway responsible for converting fluvoxamine to desmethylfluvoxamine, likely by inhibiting the enzymatic activity of CYP2D6, the primary enzyme involved in this process [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。